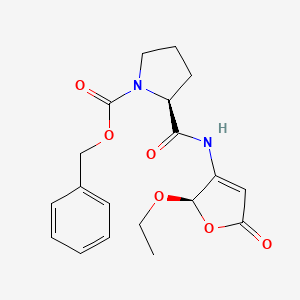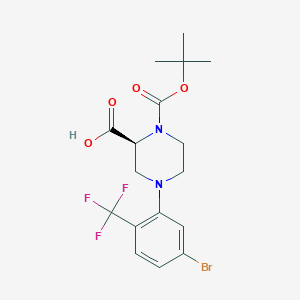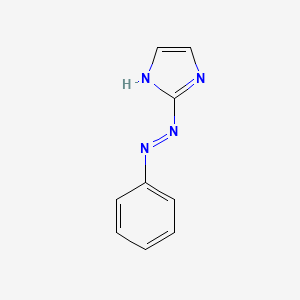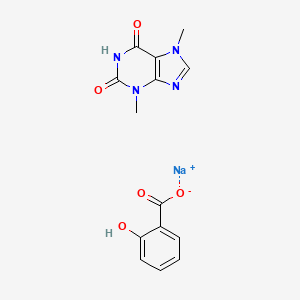
Theobromine salicylate disodium salt monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Theobromine salicylate disodium salt monohydrate is a compound that combines theobromine, a xanthine alkaloid, with salicylate, a derivative of salicylic acid Theobromine is primarily found in cocoa and chocolate, and it is known for its stimulant properties Salicylate is commonly used for its anti-inflammatory and analgesic effects
准备方法
Synthetic Routes and Reaction Conditions
Theobromine salicylate disodium salt monohydrate can be synthesized through a series of chemical reactions. One common method involves the reaction of theobromine with salicylic acid in the presence of a base, such as sodium hydroxide, to form theobromine salicylate. This intermediate is then reacted with disodium salt to obtain the final product. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrate form. Quality control measures are essential to ensure the purity and consistency of the compound.
化学反应分析
Types of Reactions
Theobromine salicylate disodium salt monohydrate can undergo various chemical reactions, including:
Oxidation: Theobromine can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of theobromine can lead to the formation of xanthine derivatives, while substitution reactions can introduce new functional groups into the molecule.
科学研究应用
Theobromine salicylate disodium salt monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the formulation of pharmaceuticals and as an additive in various products.
作用机制
Theobromine salicylate disodium salt monohydrate exerts its effects through multiple mechanisms. Theobromine acts as a stimulant by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP. It also antagonizes adenosine receptors, promoting neurotransmitter release. Salicylate, on the other hand, inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. The combination of these mechanisms results in the compound’s unique pharmacological profile.
相似化合物的比较
Similar Compounds
Theophylline: Another xanthine derivative with similar stimulant properties.
Caffeine: A well-known stimulant that shares structural similarities with theobromine.
Paraxanthine: A metabolite of caffeine with similar effects.
7-Methylxanthine: A derivative of xanthine with distinct pharmacological properties.
Uniqueness
Theobromine salicylate disodium salt monohydrate is unique due to the combination of theobromine’s stimulant effects and salicylate’s anti-inflammatory properties. This dual action makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C14H13N4NaO5 |
|---|---|
分子量 |
340.27 g/mol |
IUPAC 名称 |
sodium;3,7-dimethylpurine-2,6-dione;2-hydroxybenzoate |
InChI |
InChI=1S/C7H8N4O2.C7H6O3.Na/c1-10-3-8-5-4(10)6(12)9-7(13)11(5)2;8-6-4-2-1-3-5(6)7(9)10;/h3H,1-2H3,(H,9,12,13);1-4,8H,(H,9,10);/q;;+1/p-1 |
InChI 键 |
WSRBRQQGWDWSON-UHFFFAOYSA-M |
规范 SMILES |
CN1C=NC2=C1C(=O)NC(=O)N2C.C1=CC=C(C(=C1)C(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


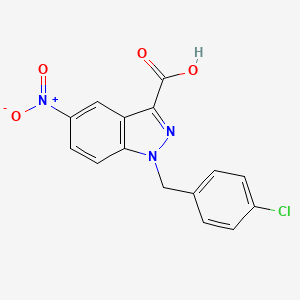

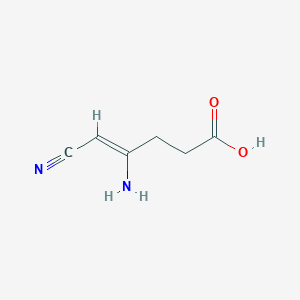

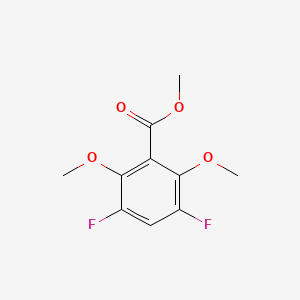
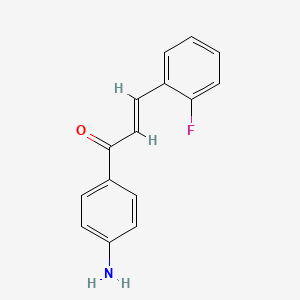

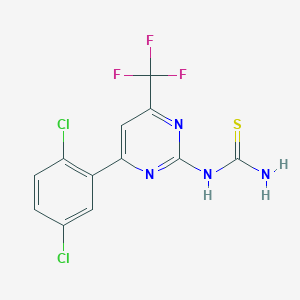
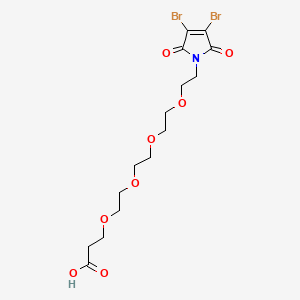
![4-(1,4-Dioxa-8-aza-spiro[4,5]dec-8-YL)-6,8-difluoro-quinoline-2-carboxylic acid butyl ester](/img/structure/B13727507.png)
![tert-butyl N-[(E)-3-(7-methoxy-2,2-dimethyl-4-oxo-1,3-benzodioxin-5-yl)prop-2-enyl]carbamate](/img/structure/B13727510.png)
